4-(trifluoromethoxy)aniline Hydrochloride

Catalog No.
S1897191
CAS No.
42823-24-5
M.F
C7H7ClF3NO
M. Wt
213.58 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(trifluoromethoxy)aniline Hydrochloride

CAS Number

42823-24-5

Product Name

4-(trifluoromethoxy)aniline Hydrochloride

IUPAC Name

4-(trifluoromethoxy)aniline;hydrochloride

Molecular Formula

C7H7ClF3NO

Molecular Weight

213.58 g/mol

InChI

InChI=1S/C7H6F3NO.ClH/c8-7(9,10)12-6-3-1-5(11)2-4-6;/h1-4H,11H2;1H

InChI Key

JKQIMISQMPPBGR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OC(F)(F)F.Cl

Canonical SMILES

C1=CC(=CC=C1N)OC(F)(F)F.Cl

Synthesis of Liquid Crystals

  • 4-(TFMA)HCl has been used as a precursor in the synthesis of side-group liquid crystals with fluorine-containing mesogens. These liquid crystals possess unique properties that make them valuable for applications in display technologies and photonics. Source: Synthesis and Characterization of Novel Side-Group Liquid Crystalline Polymethacrylates with Fluorine-Containing Mesogens:

Development of Functional Molecules

  • Researchers have employed 4-(TFMA)HCl in the preparation of derivatives of 3-(quinolin-3-yl)acrylates. These derivatives are molecules with potential applications in the development of new drugs and materials. Source: Synthesis and Photoisomerization Properties of 3-(Quinolin-3-yl)acrylate Derivatives

Exploration of Organic Reactions

  • -(TFMA)HCl serves as a building block in the synthesis of novel Schiff base compounds. The creation of these Schiffs bases involves condensation with pyridinecarboxaldehydes and helps researchers explore organic reaction mechanisms. Source: Synthesis and Characterization of Novel Schiff Bases Derived from 4-(Trifluoromethoxy)Aniline and Various Pyridinecarboxaldehydes

Origin and Significance:


Molecular Structure Analysis

The key features of the molecule include:

  • Aromatic ring: The core structure is a benzene ring with six carbon atoms arranged in a hexagonal shape.
  • Amino group (NH2): Attached to the para position of the ring, the amino group provides a reactive site for further chemical modifications.
  • Trifluoromethoxy group (-OCF3): This electron-withdrawing group bonded to the para position influences the electronic properties of the molecule.
  • Hydrochloride salt (HCl): The presence of HCl makes the compound ionic, enhancing its solubility in polar solvents like water.

Chemical Reactions Analysis

4-(Trifluoromethoxy)aniline Hydrochloride participates in various organic reactions. Here are some examples:

  • Nucleophilic aromatic substitution (S_NAr): The electron-withdrawing trifluoromethoxy group activates the aromatic ring, making it susceptible to nucleophilic substitution reactions. For instance, it can react with strong nucleophiles like amines to form new C-N bonds [3].
  • Condensation reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or enamines, respectively [3].
Synthesis

Physical And Chemical Properties Analysis

  • Appearance: White to off-white crystalline solid [1, 2].
  • Melting point: No data readily available.
  • Boiling point: No data readily available.
  • Solubility: Soluble in water, methanol, and dimethylformamide (DMF) [1].
  • Stability: Stable under normal storage conditions [1, 2].

4-(Trifluoromethoxy)aniline Hydrochloride itself is not known to have a specific biological mechanism of action. Its primary function is as a precursor for the synthesis of more complex molecules that may have specific biological activities depending on their structure.

  • Safety information: 4-(Trifluoromethoxy)aniline Hydrochloride can be irritating to the skin and eyes [1, 2].
  • Precautionary measures: Standard laboratory safety protocols should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood [1, 2].

Data source:

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic chemistry (2nd ed.). Oxford University Press.

Dates

Modify: 2023-08-16

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